

Technical Support Center: Infigratinib Phosphate in Long-Term Animal Studies

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Compound of Interest

Compound Name: *Infigratinib Phosphate*

Cat. No.: *B608101*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing **infigratinib phosphate** in long-term animal studies. The information is designed to help anticipate and mitigate potential toxicities associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **infigratinib phosphate**?

A1: Infigratinib is an orally bioavailable, ATP-competitive, pan-Fibroblast Growth Factor Receptor (FGFR) inhibitor.[1][2] It has a high affinity for FGFR1, FGFR2, and FGFR3, and to a lesser extent, FGFR4.[3][4] By inhibiting FGFR signaling, infigratinib disrupts downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[5][6] Aberrant FGFR signaling is implicated in various cancers, making it a target for therapeutic intervention.[3][5]

Q2: What are the primary on-target toxicities observed with infigratinib in long-term animal studies?

A2: The most prominent on-target toxicities are hyperphosphatemia and ocular toxicities.[7][8] Hyperphosphatemia is a direct consequence of FGFR1 inhibition, which plays a role in phosphate homeostasis.[7] Ocular toxicities can manifest as dry eye, blurred vision, and retinal pigment epithelial detachment (RPED).[7][8] Other reported toxicities at higher doses in animal studies include effects on bone, teeth, and liver.[9][10]

Q3: Is hyperphosphatemia always observed in animals treated with infigratinib?

A3: Not necessarily. The development of hyperphosphatemia is dose-dependent. Preclinical studies in mice, rats, and dogs have shown that a dose-phosphorus relationship is observed at doses of 10 mg/kg and higher.^[11] In rats and mice, no significant changes in phosphorus levels were seen at doses of 5 mg/kg or lower.^{[11][12]} In a study with a mouse model of achondroplasia, daily subcutaneous doses of 0.2 mg/kg and 0.5 mg/kg for 15 days did not alter FGF23 or phosphorus levels.^[4]

Q4: What are the reported ocular toxicities in animal studies?

A4: In a 13-week study in rats at a high dose of 10 mg/kg/day, ocular toxicities included microscopic corneal mineralization and keratopathy, with clinical signs of corneal opacity in males. These findings were not reversible after a 6-week recovery period.^[13]

Q5: What are the observed effects of infigratinib on bone in animal models?

A5: Infigratinib's effect on bone is complex and depends on the dose and the animal model. In toxicology studies at higher doses (e.g., 10 mg/kg/day in rats), findings included dose-dependent bone growth plate thickening in the femur and sternum.^[13] In a 13-week study in dogs, bone toxicities were observed at 1 and 3 mg/kg/day.^[13] Conversely, in a mouse model of achondroplasia, low doses of infigratinib (0.2 and 0.5 mg/kg/day) led to a significant increase in bone growth and corrected growth plate abnormalities.^{[3][4][5][6][14]}

Troubleshooting Guides

Issue 1: Managing Hyperphosphatemia

Symptom/Observation	Potential Cause	Troubleshooting/Mitigation Strategy
Elevated serum phosphate levels	On-target inhibition of FGFR1-mediated phosphate homeostasis.	<p>Dose Reduction: Consider reducing the dose of infigratinib to a level that maintains efficacy while minimizing hyperphosphatemia. Doses ≤ 5 mg/kg in rodents are less likely to cause this effect.[11][12]</p> <p>Dietary Modification: For rodent studies, consider using a custom diet with controlled (lower) phosphorus content. While not specifically documented for infigratinib preclinical studies, this is a standard approach for managing hyperphosphatemia.[15][16][17]</p> <p>Phosphate Binders: In some clinical settings, phosphate binders like sevelamer are used.[18] While less common in preclinical studies, their use could be explored if hyperphosphatemia is a significant confounder.</p>
Soft tissue mineralization observed on histopathology	Prolonged and severe hyperphosphatemia.	<p>Implement the mitigation strategies for hyperphosphatemia promptly. Ensure regular monitoring of serum phosphate to prevent sustained high levels.</p>

Issue 2: Monitoring and Mitigating Ocular Toxicity

Symptom/Observation	Potential Cause	Troubleshooting/Mitigation Strategy
Corneal opacities, excessive blinking, or discharge in study animals.	Direct or systemic effects of infigratinib on ocular tissues.	Regular Ophthalmic Examinations: Implement a schedule of regular ophthalmic examinations, including slit-lamp examination and funduscopy, to detect early signs of ocular toxicity. Dose Evaluation: Ocular toxicities are likely dose-dependent. If observed, consider evaluating lower doses. Supportive Care: For symptoms like dry eye, consider the use of preservative-free artificial tears, as is done prophylactically in some clinical studies. [19]
Histopathological findings of corneal mineralization or keratopathy.	Long-term exposure to infigratinib, particularly at higher doses.	If these findings are present at the study endpoint, correlate them with in-life observations and serum chemistry. Consider including recovery groups in the study design to assess the reversibility of these lesions.

Data Presentation

Table 1: Summary of Infigratinib-Related Toxicities in Long-Term Animal Studies

Species	Study Duration	Dose (mg/kg/day)	Route	Key Findings
Rat	13 weeks	1, 3, 10	Oral	Dose-dependent bone growth plate thickening, tooth degeneration. At 10 mg/kg: corneal mineralization and keratopathy (irreversible), increased serum phosphate, tissue mineralization, increased AST, ALP, urea, and creatinine.[13]
Rat	26 weeks	Up to 3	Oral	Bone toxicities (decreased bone strength and mineral density, growth plate fractures), liver toxicities (centrilobular vacuolation, mild focal necrosis). [13]
Dog	13 weeks	1, 3, 10	Oral	Bone toxicities at 1 and 3 mg/kg. At 10 mg/kg: skin-related findings (acinar atrophy,

				hyperkeratosis), decreased body weight gain and food consumption (reversible).[13]
Dog	39 weeks	Up to 3	Oral	Bone and liver toxicities.[13]
Mouse	28 days	1, 3, 10, 20, 30	Oral	Dose-dependent increase in serum phosphate at ≥10 mg/kg.[11]
Juvenile Rat	8 weeks	0.03, 0.1, 0.3, 1	Oral	No significant dose-phosphorus relationship.[11] At 1 mg/kg: altered dentoalveolar development.[10]

Table 2: Dose-Response Relationship of Infigratinib and Serum Phosphorus in Preclinical Studies

Species	Dose (mg/kg/day)	Study Duration	Effect on Serum Phosphorus
Mouse, Rat	0.03 - 5	10 days - 12 weeks	No significant change. [11][12]
Mouse, Rat, Dog	≥ 10	28 days - 13 weeks	Significant increase in serum phosphorus. [11]

Experimental Protocols

Protocol 1: Long-Term (26-Week) Oral Toxicity Study in Rats

- Animal Model: Wistar Hannover rats (CrI:WI(Han)), approximately 6-8 weeks old at the start of the study.
- Groups:
 - Group 1: Vehicle control (e.g., 0.5% w/v methylcellulose in water).
 - Group 2: Low dose infigratinib (e.g., 1 mg/kg/day).
 - Group 3: Mid dose infigratinib (e.g., 3 mg/kg/day).
 - Group 4: High dose infigratinib (e.g., 10 mg/kg/day) - Note: This dose may lead to significant toxicities and may need adjustment based on tolerability.
 - Recovery groups for vehicle and high dose.
- Formulation: **Infigratinib phosphate** can be formulated as a suspension in a suitable vehicle such as 0.5% (w/v) methylcellulose in purified water. The formulation should be prepared fresh daily.
- Administration: Once daily oral gavage at a consistent time each day.
- Monitoring:
 - Daily: Clinical signs of toxicity and mortality.
 - Weekly: Body weight and food consumption.
 - Monthly: Detailed ophthalmic examinations.
 - At 3 and 6 months: Blood collection for hematology and clinical chemistry (including serum phosphate, calcium, creatinine, AST, ALT, ALP).
- Terminal Procedures:

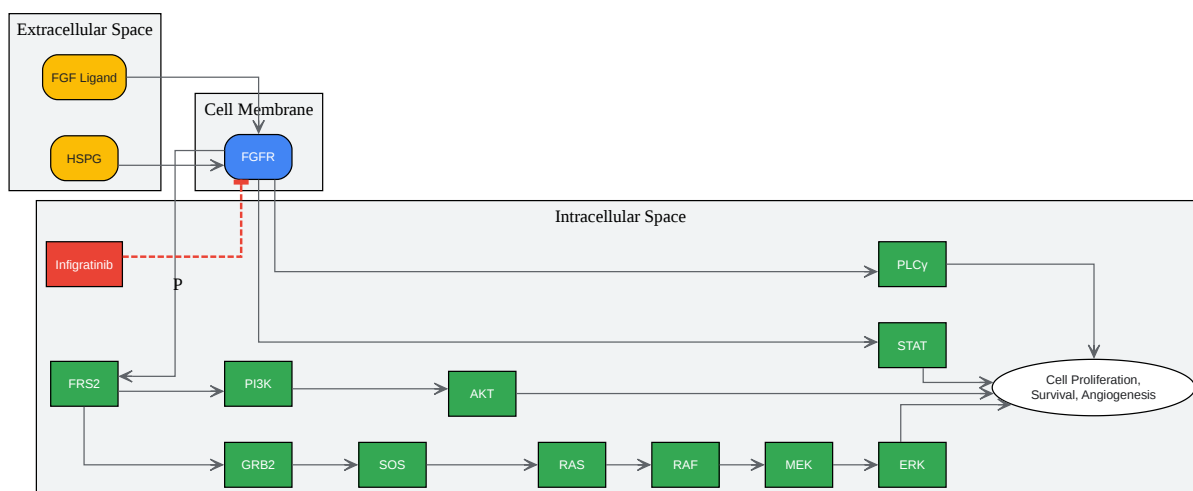
- At 26 weeks, animals are euthanized for complete necropsy.
- Organ weights are recorded.
- A comprehensive list of tissues should be collected and preserved for histopathological examination.
- Recovery groups are maintained for an additional period (e.g., 6 weeks) without treatment before terminal procedures.

Protocol 2: Mitigation of Hyperphosphatemia via Dose Adjustment

- Study Design: Can be integrated into a long-term toxicity study.
- Procedure:
 - Establish baseline serum phosphate levels for all animals.
 - Initiate dosing with infigratinib.
 - Monitor serum phosphate levels weekly for the first month, then bi-weekly or monthly.
 - If serum phosphate consistently exceeds a predefined threshold (e.g., >7 mg/dL), consider a dose reduction for that animal or group. The dose can be reduced by a set percentage (e.g., 25-50%).
 - Continue monitoring to assess the effect of the dose reduction on both serum phosphate and any efficacy endpoints.
 - A "3 weeks on, 1 week off" dosing schedule, similar to the clinical setting, could also be explored as a mitigation strategy.^[8]

Visualizations

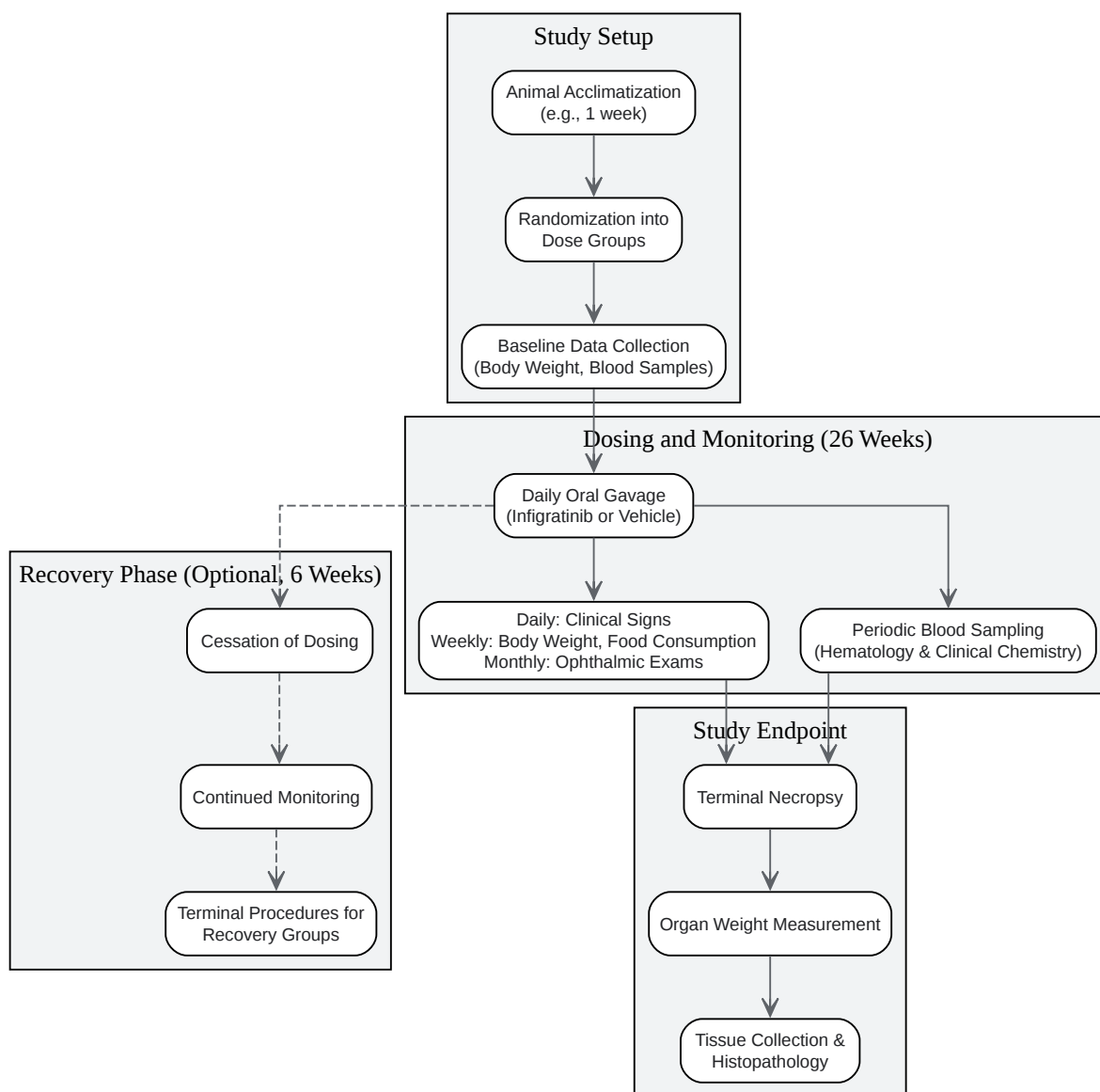
Signaling Pathways



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Caption: Infigratinib inhibits the FGFR signaling pathway.

Experimental Workflow



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Caption: Workflow for a long-term infigratinib toxicity study.

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